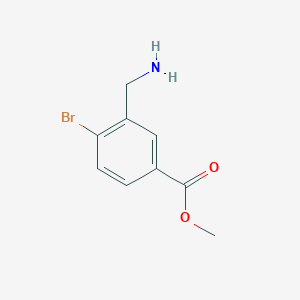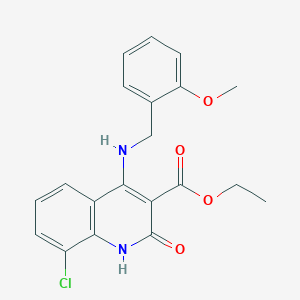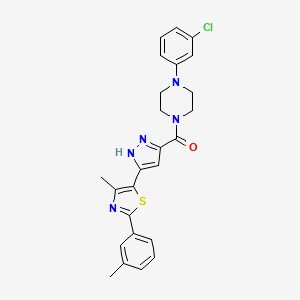
16alpha-Butyloxyprednisolone (Budenoside IMpurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16alpha-Butyloxyprednisolone, also known as Budesonide Impurity I, is a non-halogenated glucocorticoid impurity of Budesonide. It is primarily used in the local treatment of lung diseases. The compound has a molecular formula of C25H34O7 and a molecular weight of 446.53 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Butyloxyprednisolone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents like chloroform, DMSO, and methanol .
Industrial Production Methods
Industrial production of 16alpha-Butyloxyprednisolone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in a solid form and stored under inert atmosphere at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
16alpha-Butyloxyprednisolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 16alpha-Butyloxyprednisolone. These derivatives are often used as intermediates in the synthesis of other glucocorticoids .
Applications De Recherche Scientifique
16alpha-Butyloxyprednisolone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Budesonide impurities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in treating lung diseases.
Industry: Used in the quality control and validation of Budesonide production processes
Mécanisme D'action
The mechanism of action of 16alpha-Butyloxyprednisolone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of anti-inflammatory genes. The compound primarily targets pathways involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Budesonide: The parent compound, used in the treatment of asthma and other inflammatory conditions.
16alpha-Hydroxyprednisolone: Another impurity of Budesonide with similar properties.
Budesonide Related Compound G: A structurally similar compound used as a reference standard
Uniqueness
16alpha-Butyloxyprednisolone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its non-halogenated nature makes it less likely to cause certain side effects associated with halogenated glucocorticoids .
Propriétés
Formule moléculaire |
C25H34O7 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,11R,13S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate |
InChI |
InChI=1S/C25H34O7/c1-4-5-21(30)32-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31)19(29)13-26/h8-10,16-18,20,22,26,28,31H,4-7,11-13H2,1-3H3/t16-,17?,18-,20-,22-,23+,24+,25-/m1/s1 |
Clé InChI |
MNVQDRXNQLFAHB-CXXJUPPZSA-N |
SMILES isomérique |
CCCC(=O)O[C@@H]1CC2[C@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C |
SMILES canonique |
CCCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B14111663.png)
![1-(6-methylpyridin-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]imidazole-4-carboxamide](/img/structure/B14111671.png)

![[6-Ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14111685.png)



![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14111706.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111707.png)

![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14111723.png)
![Tribicyclo[2.2.1]hept-2-ylmethanol](/img/structure/B14111729.png)
